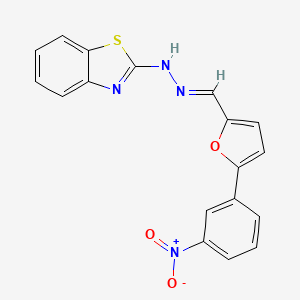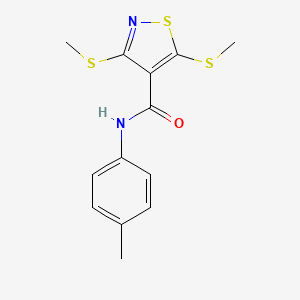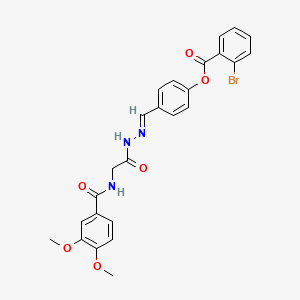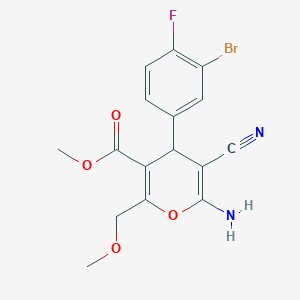![molecular formula C22H17N3O3 B15012058 2-(3,4-dimethylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15012058.png)
2-(3,4-dimethylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is a complex organic compound featuring a benzoxazole ring, a nitrophenyl group, and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with 2-aminobenzoic acid to form the benzoxazole ring. This intermediate is then reacted with 4-nitrobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
科学研究应用
(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, enabling interactions with nucleophilic sites on proteins and other biomolecules.
相似化合物的比较
Similar Compounds
- N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
- Dichloroaniline
Uniqueness
(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE stands out due to its unique combination of a benzoxazole ring and a nitrophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
属性
分子式 |
C22H17N3O3 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C22H17N3O3/c1-14-3-6-17(11-15(14)2)22-24-20-12-18(7-10-21(20)28-22)23-13-16-4-8-19(9-5-16)25(26)27/h3-13H,1-2H3 |
InChI 键 |
MLDWJOHIFKCQRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15011976.png)


![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-chlorobenzamide](/img/structure/B15011996.png)
![2,6-dibromo-4-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15011999.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B15012001.png)


![4-({(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012028.png)

![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B15012037.png)
![3-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)propyl acetate](/img/structure/B15012045.png)
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide](/img/structure/B15012055.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012063.png)
